molecular formula C19H23NO2 B252608 N-benzyl-N-tert-butyl-2-phenoxyacetamide

N-benzyl-N-tert-butyl-2-phenoxyacetamide

Cat. No.: B252608
M. Wt: 297.4 g/mol
InChI Key: FINKXVQZQGMCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-tert-butyl-2-phenoxyacetamide (BTPA) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It belongs to the class of amides and is known for its ability to modulate the activity of certain enzymes in the body. In

Mechanism of Action

N-benzyl-N-tert-butyl-2-phenoxyacetamide works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This can lead to an accumulation of the substrate that the enzyme would normally break down, resulting in altered biochemical and physiological effects. The exact mechanism of action of this compound varies depending on the specific enzyme it is targeting.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is inhibiting. For example, in addition to its effects on acetylcholinesterase, this compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, which may have implications for the treatment of depression and other mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-tert-butyl-2-phenoxyacetamide in lab experiments is its specificity for certain enzymes. By targeting specific enzymes, this compound can provide insights into the role of these enzymes in biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure that the concentration of this compound used in experiments is within safe limits.

Future Directions

There are several potential future directions for research involving N-benzyl-N-tert-butyl-2-phenoxyacetamide. One area of interest is the development of this compound derivatives with improved specificity and potency. Another area of interest is the investigation of the role of this compound in the treatment of neurological and mood disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

N-benzyl-N-tert-butyl-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with phenoxyacetic acid, followed by the reaction of the resulting product with benzyl chloride. The final product is then purified through recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N-benzyl-N-tert-butyl-2-phenoxyacetamide has been used in various scientific studies to investigate the role of certain enzymes in biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease and other neurological disorders.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-N-tert-butyl-2-phenoxyacetamide

InChI

InChI=1S/C19H23NO2/c1-19(2,3)20(14-16-10-6-4-7-11-16)18(21)15-22-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3

InChI Key

FINKXVQZQGMCLX-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2

Origin of Product

United States

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